1,5-Dichlorohexamethyltrisiloxane

Descripción general

Descripción

1,5-Dichlorohexamethyltrisiloxane is a chemical compound with the molecular formula C6H18Cl2O2Si3 and a molecular weight of 277.368 g/mol . It is a clear, colorless liquid that is sensitive to moisture and reacts rapidly with water . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

1,5-Dichlorohexamethyltrisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylcyclotrisiloxane with chlorinating agents . The reaction conditions typically include the use of solvents like chloroform or ethyl acetate and are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .

Análisis De Reacciones Químicas

1,5-Dichlorohexamethyltrisiloxane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups

Actividad Biológica

1,5-Dichlorohexamethyltrisiloxane (CAS No. 3582-71-6) is a siloxane compound with significant industrial applications, particularly in the fields of chemistry and materials science. This article explores its biological activity, focusing on its toxicological effects, potential applications in drug delivery, and interactions with biological systems.

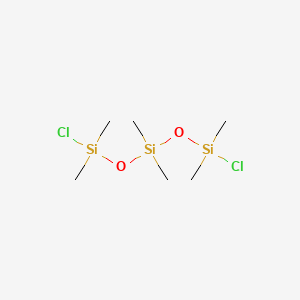

This compound is characterized by its unique siloxane backbone, which contributes to its stability and reactivity. The presence of chlorine atoms enhances its potential for biological interactions. The chemical structure can be represented as follows:

Acute Toxicity

The compound is classified as hazardous, with specific warnings indicating that it can cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation, while ingestion can be harmful . The following table summarizes the acute effects associated with exposure to this compound:

| Exposure Route | Effects | Severity |

|---|---|---|

| Skin Contact | Severe burns | High |

| Eye Contact | Serious eye damage | High |

| Inhalation | Respiratory irritation | Moderate |

| Ingestion | Harmful if swallowed | Moderate |

Chronic Effects

Long-term exposure studies have not been extensively documented; however, the compound is not classified as a mutagen or carcinogen according to current safety data sheets . Its potential reproductive toxicity has not been conclusively established.

Biological Applications

This compound has been investigated for various biological applications:

Drug Delivery Systems : Due to its siloxane structure, it has been explored as a potential carrier for drug delivery systems. Its ability to modify surface properties makes it suitable for enhancing the solubility and bioavailability of hydrophobic drugs .

Surface Modification : The compound can be used in surface passivation techniques to improve the stability of biomaterials and enhance their biocompatibility. For example, a study demonstrated its effectiveness when applied as a coating in single-molecule imaging techniques .

Case Studies

- Surface Coating for Biomaterials : A research study investigated the use of this compound as a coating agent for enhancing the performance of biomaterials in medical devices. The results indicated improved hydrophobicity and reduced protein adsorption, which are crucial for minimizing immune responses in implanted devices.

- Drug Carrier Development : Another study focused on formulating nanoparticles using this compound as a stabilizing agent. The findings suggested that these nanoparticles exhibited enhanced cellular uptake and improved therapeutic efficacy in cancer treatment models.

Aplicaciones Científicas De Investigación

Polymer Synthesis

DCHMTS is utilized in the synthesis of polysiloxane copolymers through interfacial polymerization processes. This method allows for the creation of high molecular weight polymers with alternating siloxane units, which can be tailored for specific properties such as thermal stability and mechanical strength .

Case Study: Solid-Liquid Phase Interfacial Polymerization

A notable process involves using DCHMTS as a dihaloorganosiloxane in solid-liquid phase interfacial polymerization to produce alternating siloxane block copolymers. The process is efficient, yielding polymers suitable for applications such as sealants and elastomers .

Surface Modification

DCHMTS is employed in surface modification techniques to enhance hydrophobicity on various substrates. By creating a non-polar surface, it effectively reduces water interaction, making it ideal for coatings that require moisture resistance.

Table: Surface Modification Properties of DCHMTS

| Property | Value |

|---|---|

| Hydrophobicity | High |

| Water Vapor Permeability | Moderate |

| Thermal Stability | Excellent |

This table summarizes the effectiveness of DCHMTS in creating protective coatings that retain durability while preventing moisture ingress.

Catalysis

DCHMTS serves as a precursor for synthesizing siloxane-based catalysts used in various chemical reactions. Its ability to form stable complexes with metal ions enhances catalytic activity in organic synthesis processes .

Textile Treatments

The compound is also applied in textile treatments to impart water repellency to fabrics. By modifying the surface characteristics of fibers, DCHMTS improves the durability and performance of textiles against environmental factors.

Research Insights

Recent studies have highlighted the versatility of DCHMTS in advanced material science. For example, research published in Applied Polymer Science demonstrated its role in developing formaldehyde-free curing agents for cotton fabrics, showcasing its potential beyond traditional applications .

Synthesis Techniques

DCHMTS can be synthesized through various methods, including direct chlorination of hexamethylcyclotrisiloxane or via hydrolysis of appropriate silanes. These synthetic routes allow for the production of DCHMTS with controlled purity and yield .

Propiedades

IUPAC Name |

bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYNWRLGOMDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42388-40-9 | |

| Record name | Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42388-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063091 | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3582-71-6, 67923-13-1 | |

| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, chlorine-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorine terminated polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROHEXAMETHYLTRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLE4X83TYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,5-Dichlorohexamethyltrisiloxane interact with polyamides, and what are the downstream effects on the material properties?

A1: this compound enhances the membrane processability of polyamides like [NH(CH2)3Si(Me)2OSi(Me)2(CH2)3NHCO-Ar-CO]n (where Ar = Ph, C5H3N) []. This interaction occurs in two main ways:

Q2: Can you describe the structure of this compound and its role in the synthesis of cyclic siloxazanes?

A2: this compound serves as a precursor in the synthesis of cyclic siloxazanes. When reacted with ammonia at low temperatures (-50°C), it forms twelve-membered and eighteen-membered cyclosiloxazanes []. Specifically, it yields [Me2SiOSiMe2N(H)SiMe2O]2 (a twelve-membered ring) and [Me2SiOSiMe2N(H)SiMe2O]3 (an eighteen-membered ring) []. Further reaction of the twelve-membered ring with n-butyllithium produces a dilithium derivative, [Me2SiOSiMe2N(Li)SiMe2O]2, which exhibits a unique crown-like structure with lithium ions coordinated by nitrogen and oxygen atoms [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.